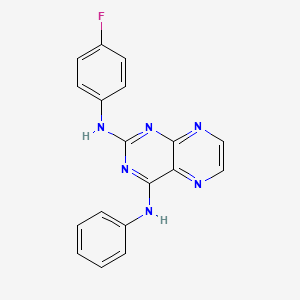

N2-(4-fluorophenyl)-N4-phenylpteridine-2,4-diamine

Description

N2-(4-Fluorophenyl)-N4-phenylpteridine-2,4-diamine is a pteridine derivative characterized by a bicyclic pteridine core substituted at the N2 and N4 positions with 4-fluorophenyl and phenyl groups, respectively.

Properties

IUPAC Name |

2-N-(4-fluorophenyl)-4-N-phenylpteridine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13FN6/c19-12-6-8-14(9-7-12)23-18-24-16-15(20-10-11-21-16)17(25-18)22-13-4-2-1-3-5-13/h1-11H,(H2,21,22,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWIAMAWGHGMVFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13FN6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2-(4-fluorophenyl)-N4-phenylpteridine-2,4-diamine typically involves the condensation of appropriate fluorophenyl and phenyl-substituted amines with pteridine precursors. One common method includes the reaction of 4-fluoroaniline and aniline with pteridine-2,4-dione under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: N2-(4-fluorophenyl)-N4-phenylpteridine-2,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The fluorine atom in the 4-fluorophenyl group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Sodium methoxide in methanol.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

-

Anticancer Activity :

- N2-(4-fluorophenyl)-N4-phenylpteridine-2,4-diamine is investigated for its potential as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for folate metabolism. Inhibition of DHFR can disrupt DNA synthesis, making this compound a candidate for anticancer therapies.

- Case Study : In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines, suggesting its potential use in cancer treatment protocols.

- Antimicrobial Properties :

- Enzyme Inhibition :

Biochemistry

- Fluorescent Probes :

-

Chemical Biology :

- Researchers are exploring the use of this compound as a tool to study folate-dependent processes in cellular systems. Its role as an enzyme inhibitor allows for the investigation of metabolic pathways involving folate derivatives.

Mechanism of Action

The mechanism of action of N2-(4-fluorophenyl)-N4-phenylpteridine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes involved in folate metabolism. The compound binds to the active site of dihydrofolate reductase, inhibiting its activity and thereby disrupting the synthesis of tetrahydrofolate, which is essential for DNA synthesis and cell division. This inhibition leads to the suppression of cell growth and proliferation, making it a potential candidate for anticancer and antimicrobial therapies.

Comparison with Similar Compounds

Structural Analogues within the Pteridine Scaffold

N2-(4-Fluorophenyl)-N4-(4-methylphenyl)pteridine-2,4-diamine (CM1002131)

- Structural Difference : The N4 substituent is a 4-methylphenyl group instead of phenyl.

- Steric effects from the methyl group may alter binding pocket interactions in biological targets .

N4-(3-Chloro-4-methylphenyl)-N2-(2-phenylethyl)pteridine-2,4-diamine

- Structural Difference : N4 is substituted with a 3-chloro-4-methylphenyl group, and N2 has a phenethyl chain.

- The phenethyl chain adds steric bulk, which may reduce binding affinity to flat enzymatic active sites but improve selectivity for hydrophobic pockets .

N4-(4-Chloro-2-methylphenyl)-N2-((tetrahydrofuran-2-yl)methyl)pteridine-2,4-diamine

- Structural Difference : N4 has a 4-chloro-2-methylphenyl group, and N2 is substituted with a tetrahydrofuran (THF)-derived methyl group.

- Impact: The THF moiety introduces oxygen-based hydrogen bonding capacity, improving solubility in polar solvents.

Analogues with Heterocyclic Cores Other Than Pteridine

N4-[(4-Fluorophenyl)methyl]-6-(trifluoromethyl)pyridine-2,4-diamine (HLK)

- Core Difference : Pyridine instead of pteridine.

- Impact : The trifluoromethyl group on pyridine enhances electron-withdrawing effects, increasing acidity of the adjacent amine (pKa ~5.2 vs. ~6.8 for pteridine derivatives). This may improve binding to cationic residues in enzymes .

N2-(4-Fluorophenyl)-N4-(3-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride

- Core Difference: Triazine instead of pteridine, with a morpholino group.

- Impact: The morpholino substituent increases water solubility due to its polar oxygen atoms. The hydrochloride salt further enhances solubility in physiological environments, making it more suitable for intravenous formulations .

Quinazoline Derivatives (e.g., C-01 and C-06)

- Core Difference : Quinazoline instead of pteridine.

- Impact : The larger quinazoline core increases planarity, favoring intercalation into DNA or hydrophobic protein pockets. Methoxy groups (e.g., in C-06) donate electrons, altering electronic distribution and redox stability compared to fluorine-substituted pteridines .

Physicochemical and Electronic Properties Comparison

Biological Activity

N2-(4-fluorophenyl)-N4-phenylpteridine-2,4-diamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a pteridine core substituted with a fluorophenyl group and a phenyl group. The presence of the fluorine atom enhances its chemical stability and biological activity, primarily through improved binding interactions with target enzymes.

The primary mechanism of action for this compound involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for folate metabolism. By binding to the active site of DHFR, this compound disrupts the synthesis of tetrahydrofolate, which is essential for DNA synthesis and cell division. This inhibition leads to reduced cell growth and proliferation, making it a candidate for anticancer and antimicrobial therapies .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Comparative Analysis with Similar Compounds

Comparative studies have shown that this compound exhibits superior biological activity compared to its analogs:

| Compound | Key Features | Biological Activity |

|---|---|---|

| N2-(4-chlorophenyl)-N4-phenylpteridine-2,4-diamine | Chlorine substituent; lower electronegativity than fluorine | Weaker enzyme binding |

| N2-(4-bromophenyl)-N4-phenylpteridine-2,4-diamine | Bromine substituent; larger atomic size affects binding affinity | Reduced efficacy |

| N2-(4-methylphenyl)-N4-phenylpteridine-2,4-diamine | Methyl group; less polar than fluorine | Limited biological activity |

The fluorine atom's electronegativity and small size contribute to stronger binding interactions with target enzymes, leading to improved efficacy in biological applications.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Anticancer Activity : Research demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. In vitro assays indicated IC50 values in the low micromolar range, suggesting potent anticancer properties .

- Antimicrobial Efficacy : The compound has been explored for its potential as an antimicrobial agent. Its mechanism involves disrupting folate metabolism in pathogens, which is critical for their growth and survival .

- In Vivo Studies : Animal models have shown that this compound effectively inhibits tumor growth when administered at therapeutic doses. These findings support its development as a potential therapeutic agent for cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.